molecular formula C7H8N4 B091443 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile CAS No. 16341-54-1

2-Amino-4,6-dimethylpyrimidine-5-carbonitrile

Cat. No. B091443
CAS RN: 16341-54-1
M. Wt: 148.17 g/mol
InChI Key: ANGZOXLMUQBFLW-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethylpyrimidine-5-carbonitrile (2ADPC) is an organic compound that has been studied extensively for its potential applications in a variety of scientific fields. 2ADPC is a nitrogenous base and is often used as a starting material in organic synthesis. It is a versatile compound that has been used in a variety of chemical reactions, such as the synthesis of a variety of bioactive compounds, and has been studied for its potential applications in medicinal chemistry and biochemistry.

Scientific Research Applications

  • Antimicrobial Activity: Derivatives of 4-amino-6-(2-benzylidenehydrazinyl)-pyrimidine-5-carbonitrile, including compounds similar to 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile, have been found to possess significant in vitro antimicrobial activity against various bacterial and fungal strains (Bhat & Begum, 2021).

  • Antitumoral Activity: A series of 2-amino-6-(2-alkyl or arylidenehydrazinyl)-4-(dialkylamino)pyrimidine-5-carbonitriles showed inhibitory effects on a wide range of cancer cell lines, demonstrating potential antitumoral activity (Cocco, Congiu, Lilliu, & Onnis, 2006).

  • DNA Cleavage Activity: The compound 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid, related to this compound, did not demonstrate any disruptive effect on DNA structure, indicating its stability and potential for further applications in biological studies (Atay et al., 2018).

  • Photopolymerization Processes: 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile sensors have been used effectively to monitor various photopolymerization processes, demonstrating the applicability of pyrimidine carbonitrile derivatives in polymer chemistry (Ortyl et al., 2019).

  • Antimicrobial and Antifungal Agents: Several pyrimidine-5-carbonitrile derivatives, including structures related to this compound, have been shown to exhibit antimicrobial and antifungal activities (Rai et al., 2010).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Biochemical Analysis

Biochemical Properties

The 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile can be deprotonated quite easily because the conjugated base is stabilized by resonance and act as a nucleophile attacking aldehyde carbon . This property allows it to participate in various biochemical reactions and interact with several enzymes, proteins, and other biomolecules.

Cellular Effects

It has been found to be a potent and selective A1 Antagonist . This suggests that it may have significant effects on various types of cells and cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a potent and selective A1 Antagonist . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

properties

IUPAC Name

2-amino-4,6-dimethylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-6(3-8)5(2)11-7(9)10-4/h1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGZOXLMUQBFLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10550021
Record name 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16341-54-1
Record name 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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